molecular formula C15H12O4 B1594995 2,3-Dimethoxyxanthen-9-one CAS No. 42833-49-8

2,3-Dimethoxyxanthen-9-one

Cat. No.: B1594995
CAS No.: 42833-49-8
M. Wt: 256.25 g/mol
InChI Key: FWCWUPRCWDSQEN-UHFFFAOYSA-N
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Description

2,3-Dimethoxyxanthen-9-one is a chemical compound belonging to the xanthone family, which are oxygen-containing heterocycles. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens. The compound this compound has a molecular formula of C15H12O4 and is characterized by the presence of two methoxy groups at the 2 and 3 positions on the xanthone scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-dimethoxybenzaldehyde with salicylic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction mixture is heated to promote cyclization, resulting in the formation of the xanthone core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve yields and reduce reaction times. Additionally, the use of catalysts such as zinc chloride or phosphoryl chloride can enhance the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxyxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the xanthone core to dihydroxanthones.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the xanthone scaffold.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.

Major Products:

    Oxidation: Formation of xanthone quinones.

    Reduction: Formation of dihydroxanthones.

    Substitution: Introduction of halogen or alkyl groups at specific positions on the xanthone core.

Scientific Research Applications

2,3-Dimethoxyxanthen-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxyxanthen-9-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. Additionally, its anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

  • 1,7-Dihydroxy-2,3-dimethoxyxanthone
  • 1-Hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one

Comparison: 2,3-Dimethoxyxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other xanthone derivatives, it may exhibit different levels of activity against various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2,3-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-17-13-7-10-12(8-14(13)18-2)19-11-6-4-3-5-9(11)15(10)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCWUPRCWDSQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291717
Record name 2,3-dimethoxyxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42833-49-8
Record name NSC77511
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dimethoxyxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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